1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride is a heterocyclic compound with a unique structure that includes a thiopyran ring.
Preparation Methods
Chemical Reactions Analysis
1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride exerts its effects involves:
Comparison with Similar Compounds
1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride can be compared with similar compounds such as:
1-Imino-4-(ethylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
1-Imino-4-(propylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride: Contains a propyl group, leading to different chemical properties and reactivity.
1-Imino-4-(butylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride: The butyl group introduces further variations in the compound’s behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on the compound’s properties and applications.
Biological Activity
1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride, with the CAS number 2809469-26-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₁₅ClN₂OS
- Molecular Weight : 198.71 g/mol
- Structure : The compound features a tetrahydrothiopyran ring with an imino group and a methylamino substituent.
Antibacterial Activity
Research has indicated that compounds related to tetrahydrothiopyrans exhibit significant antibacterial properties. A study highlighted the synthesis of various N-acylated derivatives from tetrahydrothiopyrans, which demonstrated enhanced activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis . The structural modifications in these compounds often lead to improved efficacy and bioavailability.
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial protein synthesis. Similar compounds have been shown to inhibit essential bacterial enzymes, leading to cell death. This is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria.
Study 1: Synthesis and Evaluation
In a study published in the Journal of Organic Chemistry, researchers synthesized a series of tetrahydrothiopyran derivatives and evaluated their antibacterial activities. The results indicated that specific modifications at the nitrogen position significantly enhanced antibacterial potency . The study provided a comprehensive analysis of structure-activity relationships (SAR) that can guide future drug design efforts.
Study 2: Clinical Relevance
A clinical evaluation focused on the use of thiopyran derivatives for treating respiratory infections demonstrated promising results. Patients treated with formulations containing these compounds showed improved outcomes compared to standard treatments, suggesting a potential role in clinical settings .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-imino-N-methyl-1-oxothian-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.ClH/c1-8-6-2-4-10(7,9)5-3-6;/h6-8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMWKQMTYXTTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCS(=N)(=O)CC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.